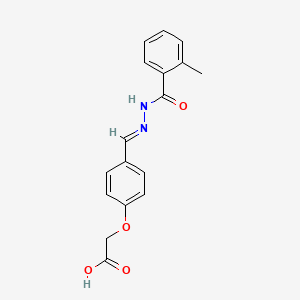
(4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with hydrazine to form 2-methylbenzoyl hydrazine. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining reaction conditions and purity, are crucial in any industrial setting.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for (4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(4-(2-(((2-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy)acetic acid: Similar in structure but with an additional amino group.
(4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid: Contains a different benzyl group, leading to varied chemical properties
Uniqueness
(4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
765911-96-4 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-[4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H16N2O4/c1-12-4-2-3-5-15(12)17(22)19-18-10-13-6-8-14(9-7-13)23-11-16(20)21/h2-10H,11H2,1H3,(H,19,22)(H,20,21)/b18-10+ |
InChI Key |
HVWJUMINXYYMDQ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


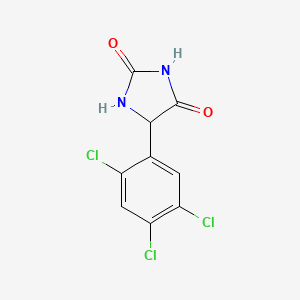
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
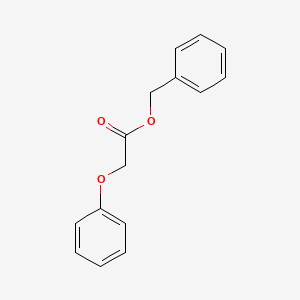

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
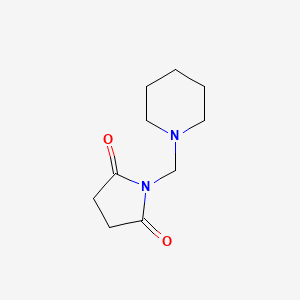


![[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15082682.png)
![6-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B15082690.png)
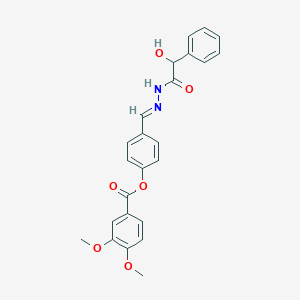
![4-[(4-Methylbenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B15082700.png)
![2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B15082704.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082710.png)
